3-Butyn-2-ol, 2-methyl-4-(3-thienyl)-
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Overview
Description
2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a thiophene ring, a butynol group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol can be synthesized through the condensation of acetylene and acetone, a reaction that can be promoted using either base (Favorskii reaction) or Lewis acid catalysts . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, 2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol is produced as a precursor to terpenes and terpenoids . The production process involves similar reaction conditions as the laboratory synthesis but is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can lead to various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(thiophen-2-yl)but-3-yn-2-ol: Similar structure but with the thiophene ring in a different position.
2-methyl-4-(naphthalen-2-yl)but-3-yn-2-ol: Contains a naphthalene ring instead of a thiophene ring.
Trimethylsilylacetylene: Used similarly in synthetic chemistry.
Uniqueness
2-methyl-4-(thiophen-3-yl)but-3-yn-2-ol is unique due to the presence of both a thiophene ring and an alkyne group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
133844-85-6 |
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Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-methyl-4-thiophen-3-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10OS/c1-9(2,10)5-3-8-4-6-11-7-8/h4,6-7,10H,1-2H3 |
InChI Key |
QLXMJXCJDAJNRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CSC=C1)O |
Origin of Product |
United States |
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